(R)-5-Aminopiperidin-2-one hydrochloride
Overview
Description
®-5-Aminopiperidin-2-one hydrochloride is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Aminopiperidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-piperidine amide.
Reaction with D-mandelic Acid: The ®-3-piperidine amide reacts with D-mandelic acid in an organic solvent to form D-mandelic acid organic salt of ®-3-piperidine amide.
pH Regulation and Reaction with Pivaloyl Chloride: The product is then treated with pivaloyl chloride at a pH of 10-11 to yield ®-N-valeryl-3-piperidine amide.
Sodium Hypochlorite Reaction: The ®-N-valeryl-3-piperidine amide undergoes a reaction with sodium hypochlorite solution to produce ®-N-valeryl-3-amino piperidine.
Hydrochloric Acid and Alcohol Reaction: Finally, the ®-N-valeryl-3-amino piperidine is treated with a mixture of hydrochloric acid and alcohol to obtain ®-5-Aminopiperidin-2-one hydrochloride.
Industrial Production Methods: The industrial production of ®-5-Aminopiperidin-2-one hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-5-Aminopiperidin-2-one hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
®-5-Aminopiperidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-5-Aminopiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various physiological effects .
Comparison with Similar Compounds
Piperidine: A basic structure similar to ®-5-Aminopiperidin-2-one hydrochloride but lacks the amino and ketone functional groups.
Piperidinone: Contains a ketone group but does not have the amino group present in ®-5-Aminopiperidin-2-one hydrochloride.
Aminopyrimidine Derivatives: These compounds have similar biological activities but differ in their core structure and functional groups.
Uniqueness: ®-5-Aminopiperidin-2-one hydrochloride is unique due to its chiral nature and the presence of both amino and ketone functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(5R)-5-aminopiperidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJLLOJCPFYWRV-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC[C@@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655138 | |
Record name | (5R)-5-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003021-01-9 | |
Record name | (5R)-5-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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